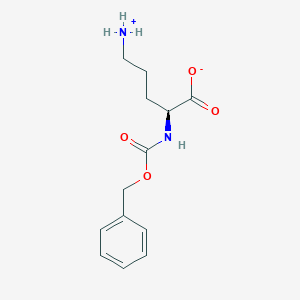
2-Deoxy-2-fluoro-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-D-glucose is a fluorinated derivative of glucose. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This compound is widely used in medical imaging, particularly in positron emission tomography (PET) scans, due to its ability to mimic glucose and trace glucose metabolism in the body .
Métodos De Preparación
The synthesis of 2-Deoxy-2-fluoro-D-glucose typically involves the fluorination of glucose derivatives. One common method includes the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis . Industrial production often utilizes nucleophilic attack by fluorine-18 on mannose triflate, followed by base-catalyzed hydrolysis and purification .
Análisis De Reacciones Químicas
2-Deoxy-2-fluoro-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Phosphorylation: In biological systems, it is phosphorylated by hexokinase to form this compound-6-phosphate.
Common reagents include fluorinating agents like tetraalkylammonium fluorides and nucleophilic fluorine sources. Major products include phosphorylated derivatives and other glucose analogs.
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-glucose has a wide range of applications in scientific research:
Medical Imaging: It is extensively used in PET scans to trace glucose metabolism in tissues, particularly in cancer diagnostics.
Neuroscience: It helps in mapping brain activity by tracking glucose uptake in different brain regions.
Plant Research: It is used as a tracer for photoassimilate translocation and metabolism in plants.
Cancer Research: It aids in studying the Warburg effect, where cancer cells exhibit high glucose uptake.
Mecanismo De Acción
2-Deoxy-2-fluoro-D-glucose mimics glucose and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This accumulation is particularly high in metabolically active tissues, such as cancer cells, making it useful for imaging .
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro-D-glucose is unique due to its fluorine substitution, which allows for PET imaging. Similar compounds include:
2-Deoxy-2-fluoro-D-mannose: Another fluorinated glucose analog used in similar imaging applications.
2-Deoxy-2,2-difluoro-D-arabino-hexose: A compound with two fluorine atoms, used in biochemical studies.
3-Deoxy-3-fluoro-D-glucose: and 4-Deoxy-4-fluoro-D-glucose : These compounds have fluorine substitutions at different positions and are used in various biochemical assays.
This compound stands out due to its widespread use in medical diagnostics and its ability to provide detailed metabolic information through PET imaging.
Propiedades
Número CAS |
62182-10-9 |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
Clave InChI |
ZCXUVYAZINUVJD-UKFBFLRUSA-N |
SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium](/img/structure/B7804726.png)
![[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride](/img/structure/B7804730.png)
![4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium](/img/structure/B7804737.png)
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;chloride](/img/structure/B7804744.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7804752.png)


![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7804770.png)



![[(1S,2R)-2-carboxy-2-hydroxy-1-phenylethyl]azanium;chloride](/img/structure/B7804814.png)


